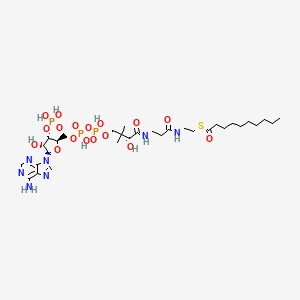

Decanoyl-coa

Description

Decanoyl-coa has been reported in Homo sapiens with data available.

decanoyl-CoA is a metabolite found in or produced by Saccharomyces cerevisiae.

Properties

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] decanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H54N7O17P3S/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38/h18-20,24-26,30,41-42H,4-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/t20-,24-,25-,26+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKJPHSEFDPYDB-HSJNEKGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H54N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50925532 | |

| Record name | 9-{5-O-[{[{4-[(3-{[2-(Decanoylsulfanyl)ethyl]imino}-3-hydroxypropyl)imino]-3,4-dihydroxy-2,2-dimethylbutoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

921.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1264-57-9 | |

| Record name | Decanoyl CoA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1264-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanoyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001264579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-{5-O-[{[{4-[(3-{[2-(Decanoylsulfanyl)ethyl]imino}-3-hydroxypropyl)imino]-3,4-dihydroxy-2,2-dimethylbutoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pivotal Role of Decanoyl-CoA in Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Decanoyl-CoA, a ten-carbon saturated fatty acyl-CoA, occupies a central and dynamic position in the intricate network of fatty acid metabolism. As a key intermediate in both the synthesis and degradation of fatty acids, its metabolic fate is tightly regulated and has significant implications for cellular energy homeostasis. This in-depth technical guide explores the core functions of decanoyl-CoA, providing a comprehensive overview of its metabolic pathways, relevant enzymatic kinetics, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers investigating lipid metabolism and its role in health and disease, as well as for professionals in the field of drug development targeting metabolic pathways.

Decanoyl-CoA at the Crossroads of Fatty Acid Metabolism

Decanoyl-CoA is a critical metabolic node, primarily involved in the mitochondrial and peroxisomal pathways of beta-oxidation, where fatty acids are broken down to produce energy. It is also a substrate for fatty acid elongation and can be incorporated into complex lipids.

Mitochondrial Beta-Oxidation of Decanoyl-CoA

In the mitochondrial matrix, decanoyl-CoA undergoes a cyclical series of four enzymatic reactions, collectively known as beta-oxidation, to yield acetyl-CoA, which then enters the citric acid cycle for ATP production.[1][2] Each cycle shortens the fatty acyl chain by two carbons.

The key enzymatic steps in the mitochondrial beta-oxidation of decanoyl-CoA are:

-

Dehydrogenation: Catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD) , this initial step introduces a double bond between the alpha and beta carbons of decanoyl-CoA, forming trans-2-decenoyl-CoA. This reaction is coupled to the reduction of FAD to FADH₂.[3][4]

-

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond of trans-2-decenoyl-CoA, yielding L-3-hydroxydecanoyl-CoA.[2][5]

-

Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group of L-3-hydroxydecanoyl-CoA to a keto group, forming 3-ketodecanoyl-CoA. This step is linked to the reduction of NAD+ to NADH.[6][7]

-

Thiolysis: Beta-ketothiolase cleaves 3-ketodecanoyl-CoA, releasing a molecule of acetyl-CoA and an eight-carbon fatty acyl-CoA, octanoyl-CoA.[5]

Octanoyl-CoA then re-enters the beta-oxidation spiral for further degradation.

Peroxisomal Beta-Oxidation

Peroxisomes also possess a beta-oxidation pathway that can metabolize decanoyl-CoA. While mechanistically similar to the mitochondrial pathway, there are key differences. The initial dehydrogenation step in peroxisomes is catalyzed by acyl-CoA oxidase , which directly transfers electrons to molecular oxygen, producing hydrogen peroxide (H₂O₂).[8][9] Peroxisomal beta-oxidation is particularly important for the metabolism of very-long-chain fatty acids and branched-chain fatty acids, and it typically results in chain-shortened acyl-CoAs that are then transported to the mitochondria for complete oxidation.

Quantitative Data on Decanoyl-CoA Metabolism

Precise quantitative data are essential for building accurate metabolic models and understanding the flux through different pathways. While specific kinetic parameters for every enzyme with decanoyl-CoA as a substrate are not always readily available, the following tables summarize known values and representative data for medium-chain acyl-CoAs.

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism/Tissue |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Decanoyl-CoA | ~5-15 ¹ | Not readily available | Rat Liver |

| Enoyl-CoA Hydratase | Crotonyl-CoA (C4) | ~20-50 ² | High turnover | Bovine Liver |

| 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxydecanoyl-CoA | Low µM range ³ | Not readily available | Pig Heart |

| Beta-Ketothiolase | Acetoacetyl-CoA (C4) | ~10-50 ⁴ | Not readily available | Various |

¹ Estimated range based on MCAD's preference for medium-chain acyl-CoAs. ² Enoyl-CoA hydratase has broad specificity; Km for decenoyl-CoA is expected to be in a similar range. ³ Specific value for 3-hydroxydecanoyl-CoA is not available, but the enzyme has high affinity for medium-chain substrates.[10] ⁴ Beta-ketothiolase also has broad specificity.

| Metabolite | Tissue/Cell Line | Condition | Concentration (pmol/10⁶ cells or nmol/g tissue) |

| Decanoyl-CoA | Rat Liver | Fed | ~0.1-0.5 ¹ |

| Fasted | ~0.5-2.0 ¹ | ||

| Acetyl-CoA | HepG2 cells | - | 10.64[11] |

| Succinyl-CoA | HepG2 cells | - | 25.47[11] |

| Propionyl-CoA | HepG2 cells | - | 3.53[11] |

| Myristoyl-CoA (C14:0) | RAW264.7 cells | - | ~2.4 (20% of total acyl-CoAs)[12] |

| Total Acyl-CoAs | MCF7 cells | - | 80.4[12] |

| Total Acyl-CoAs | RAW264.7 cells | - | 12.0[12] |

¹ Estimated concentration range based on the general increase of medium- and long-chain acyl-CoAs during fasting. Specific values for decanoyl-CoA are not consistently reported.

Signaling Pathways and Logical Relationships

The metabolism of decanoyl-CoA is intricately linked to cellular signaling and regulatory networks. The following diagrams, generated using Graphviz (DOT language), illustrate these relationships.

Caption: Mitochondrial beta-oxidation of decanoyl-CoA.

Caption: Comparison of initial steps in peroxisomal and mitochondrial beta-oxidation.

Detailed Experimental Protocols

Reproducible and robust experimental protocols are fundamental to advancing our understanding of decanoyl-CoA metabolism. The following sections provide detailed methodologies for key experiments.

Protocol for Acyl-CoA Extraction and Quantification from Liver Tissue by LC-MS/MS

This protocol is adapted from several sources and is suitable for the analysis of a broad range of acyl-CoAs.[10][12][13][14]

Materials:

-

Frozen liver tissue

-

Liquid nitrogen

-

Pre-chilled mortar and pestle

-

Extraction Solvent: 75% Acetonitrile, 25% Methanol, 0.1% Formic Acid (ice-cold)

-

Internal Standard (IS) solution (e.g., ¹³C-labeled acyl-CoA mixture)

-

Microcentrifuge tubes

-

Refrigerated centrifuge

-

SpeedVac concentrator

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Tissue Pulverization: Flash-freeze approximately 50-100 mg of liver tissue in liquid nitrogen. Immediately transfer the frozen tissue to a pre-chilled mortar and grind to a fine powder using a pre-chilled pestle.

-

Extraction: Transfer the powdered tissue to a pre-weighed 2 mL microcentrifuge tube on dry ice. Add 1 mL of ice-cold Extraction Solvent and a known amount of the IS solution.

-

Homogenization: Vortex the tube vigorously for 1 minute, then sonicate on ice for 30 seconds.

-

Protein Precipitation: Incubate the homogenate at -20°C for 30 minutes to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new clean microcentrifuge tube.

-

Drying: Dry the supernatant completely using a SpeedVac concentrator.

-

Reconstitution: Reconstitute the dried pellet in 100 µL of 50% methanol. Vortex and centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any insoluble material.

-

LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial for analysis. Use a gradient elution on a C18 column coupled to a mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) for the specific precursor-product ion transitions of decanoyl-CoA and other acyl-CoAs of interest.

-

Quantification: Generate a standard curve using known concentrations of decanoyl-CoA and other acyl-CoA standards. Calculate the concentration of each analyte in the sample by normalizing its peak area to the peak area of the corresponding internal standard and comparing it to the standard curve.

References

- 1. Assessment of fatty acid beta oxidation in cells and isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 4. Reactome | Beta oxidation of decanoyl-CoA to octanoyl-CoA-CoA [reactome.org]

- 5. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]

- 6. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mitochondrial Decanoyl-CoA Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The mitochondrial fatty acid synthesis (mtFAS) pathway is a crucial anabolic process distinct from its cytosolic counterpart. While canonically recognized for its production of octanoyl-acyl carrier protein (ACP) as a precursor for the essential cofactor lipoic acid, emerging evidence indicates the mtFAS system's capability to synthesize longer-chain fatty acids, including decanoate (B1226879) (C10). This technical guide provides a comprehensive overview of the core mitochondrial pathway for decanoyl-CoA synthesis, detailing the enzymatic players, their mechanisms, and the regulatory landscape. We present quantitative data in structured tables for comparative analysis, offer detailed experimental protocols for key assays, and provide visualizations of the involved pathways and workflows to support further research and therapeutic development in this area.

The Core Mitochondrial Fatty Acid Synthesis (mtFAS) Pathway

Mitochondria harbor a type II fatty acid synthesis system, homologous to that in bacteria, which utilizes a set of discrete, soluble enzymes. This pathway iteratively elongates an acyl chain by two carbons per cycle, using malonyl-CoA as the carbon donor and NADPH as the primary reductant. The growing fatty acid is tethered to a mitochondrial acyl carrier protein (mtACP) throughout the synthesis process.[1][2]

The key enzymatic steps in each elongation cycle are:

-

Malonyl Transfer: Malonyl-CoA:ACP transacylase (MCAT) transfers the malonyl group from malonyl-CoA to mtACP, forming malonyl-ACP.[2][3]

-

Condensation: β-ketoacyl-ACP synthase (OXSM in humans) catalyzes the condensation of the acyl-ACP from the previous cycle with malonyl-ACP, extending the acyl chain by two carbons and releasing CO2.[2][3]

-

First Reduction: β-ketoacyl-ACP reductase, a heterotetramer of 17β-hydroxysteroid dehydrogenase type 8 (HSD17B8) and carbonyl reductase 4 (CBR4), reduces the β-keto group to a hydroxyl group using NADPH.

-

Dehydration: 3-hydroxyacyl-ACP dehydratase (HTD2) removes a water molecule, creating a trans-2-enoyl-ACP intermediate.

-

Second Reduction: trans-2-enoyl-CoA reductase (MECR) reduces the double bond, yielding a saturated acyl-ACP that is two carbons longer, using NADPH.[4]

This cycle repeats, with each turn adding two carbons to the growing acyl chain. The primary and best-characterized product of this pathway is octanoyl-ACP (C8-ACP), which is the direct precursor for the synthesis of lipoic acid.[5] Lipoic acid is an essential cofactor for several key mitochondrial enzyme complexes, including the pyruvate (B1213749) dehydrogenase complex (PDC) and the α-ketoglutarate dehydrogenase complex (OGDC).[1][6]

Synthesis of Decanoyl-ACP: Elongation Beyond Octanoate

While the synthesis of octanoyl-ACP is a critical function of mtFAS, in vitro reconstitution experiments and kinetic analyses of individual enzymes have demonstrated the pathway's capacity to produce fatty acids with chain lengths exceeding eight carbons.[7] Specifically, the human mtFAS system can generate acyl groups up to C16 in vitro.[7]

The synthesis of decanoyl-ACP (C10-ACP) involves one additional elongation cycle after the formation of octanoyl-ACP. Evidence supporting the potential for decanoyl-ACP synthesis includes:

-

Substrate Specificity of β-Ketoacyl-ACP Synthase (OXSM): The human mitochondrial β-ketoacyl-ACP synthase exhibits a bimodal substrate preference, with peaks in catalytic efficiency for C6 and C10-C12 acyl-ACP substrates.[8][9] This suggests that the condensing enzyme is capable of efficiently utilizing octanoyl-ACP to produce a C10 intermediate.

-

Activity of trans-2-enoyl-CoA Reductase (MECR): The human MECR has been shown to accept a range of substrates in vitro, including those with chain lengths up to C14.[10][11] Its catalytic activity includes the reduction of (2E)-decenoyl-[ACP] to decanoyl-[ACP].[11][12]

The following diagram illustrates the extension of the mtFAS pathway to produce decanoyl-ACP.

Release of Decanoyl-CoA: The Role of Thioesterases

Once decanoyl-ACP is synthesized, the decanoyl moiety must be released to form decanoyl-CoA. The primary candidates for this role are mitochondrial acyl-CoA thioesterases (ACOTs). These enzymes catalyze the hydrolysis of acyl-CoA esters to free fatty acids and Coenzyme A (CoA).[13][14]

Acyl-CoA Thioesterase 9 (ACOT9) is a mitochondrial thioesterase with a broad substrate specificity, including activity towards decanoyl-CoA.[13][15][16][17] While ACOT9's primary characterized function is hydrolysis, it is plausible that it could play a role in the release of longer-chain fatty acids from the mtFAS pathway, although the precise mechanism of transfer from ACP to CoA for subsequent hydrolysis or other metabolic fates is not fully elucidated. The regulation of ACOT9 activity by factors such as NADH and CoA suggests a link to the overall metabolic state of the mitochondrion.[15][16]

Regulation of Decanoyl-CoA Synthesis

The regulation of the mtFAS pathway, and specifically the determination of acyl chain length, is a complex process that is not yet fully understood. Potential regulatory mechanisms include:

-

Substrate Availability: The concentrations of acetyl-CoA, malonyl-CoA, and NADPH within the mitochondrial matrix are likely key determinants of the overall flux through the pathway.

-

Enzyme Kinetics: The kinetic parameters of the individual mtFAS enzymes, particularly their affinities for substrates of varying chain lengths, will influence the product profile.

-

Post-Translational Modifications: Emerging evidence suggests that mitochondrial proteins, including those involved in metabolic pathways, are subject to post-translational modifications such as acetylation and phosphorylation, which could modulate their activity.[18][19][20][21][22] For instance, SIRT4, a mitochondrial sirtuin, has been implicated in the regulation of fatty acid metabolism.[1][3][6][13][14]

-

Thioesterase Activity: The activity and substrate specificity of mitochondrial thioesterases like ACOT9 could influence the chain length of fatty acids released from the pathway.

The following diagram depicts the overall workflow from the core mtFAS cycle to the potential release of decanoyl-CoA.

Quantitative Data

Currently, comprehensive kinetic data for all human mtFAS enzymes with a full range of substrate chain lengths are not available in the literature. The following tables summarize the available information.

Table 1: Substrate Specificity of Key Human mtFAS Enzymes

| Enzyme | Gene | Substrate(s) | Product(s) | Notes on Chain Length Specificity |

| Malonyl-CoA:ACP Transacylase | MCAT | Malonyl-CoA, mtACP | Malonyl-ACP, CoA | Specific for malonyl-CoA. |

| β-Ketoacyl-ACP Synthase | OXSM | Acyl-ACP, Malonyl-ACP | β-Ketoacyl-ACP, CO2, mtACP | Bimodal substrate preference, with peaks at C6 and C10-C12 acyl-ACPs.[8][9] |

| trans-2-Enoyl-CoA Reductase | MECR | trans-2-Enoyl-ACP, NADPH | Acyl-ACP, NADP+ | Accepts substrates with chain lengths from C4 to C16 in vitro.[4][10][11] |

Table 2: Kinetic Parameters of Human MECR with Different Acyl-CoA Substrates

| Substrate (Acyl-CoA) | Km (µM) | Vmax (nmol/min/mg) | Reference |

| C10:0 (Decanoyl) | [10] | ||

| C12:0 (Lauroyl) | [10] | ||

| C14:0 (Myristoyl) | [10] |

Experimental Protocols

Assay for Mitochondrial Acyl-CoA Thioesterase (ACOT) Activity

This protocol describes a general method to measure the activity of mitochondrial thioesterases, such as ACOT9, using decanoyl-CoA as a substrate.

Principle: The assay measures the release of free Coenzyme A (CoA-SH) from the hydrolysis of decanoyl-CoA. The free CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically by its absorbance at 412 nm.

Materials:

-

Isolated mitochondria or purified recombinant ACOT9

-

Decanoyl-CoA

-

DTNB solution (in ethanol)

-

Tris-HCl buffer (pH 8.0)

-

Triton X-100

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, DTNB, and Triton X-100.

-

Add the mitochondrial preparation or purified enzyme to the reaction mixture and pre-incubate at 37°C.

-

Initiate the reaction by adding decanoyl-CoA.

-

Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

Calculate the rate of TNB formation using the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹).

-

Perform control experiments without the enzyme or without the substrate to account for non-enzymatic hydrolysis.

Quantification of Mitochondrial Decanoyl-CoA by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of decanoyl-CoA from isolated mitochondria using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle: Acyl-CoAs are extracted from the mitochondrial matrix, separated by reverse-phase liquid chromatography, and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the signal of endogenous decanoyl-CoA to that of a stable isotope-labeled internal standard.

Workflow:

Detailed Steps:

-

Mitochondrial Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.

-

Acyl-CoA Extraction:

-

Lyse the isolated mitochondria in a cold extraction buffer containing an internal standard (e.g., ¹³C-labeled decanoyl-CoA).

-

Precipitate proteins using a suitable agent (e.g., acetonitrile/isopropanol).[23]

-

Purify and concentrate the acyl-CoAs from the supernatant using solid-phase extraction (SPE) with a weak anion exchange or pyridylethyl column.[23][24]

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried eluate in a suitable solvent.

-

Inject the sample onto a reverse-phase C18 column for chromatographic separation.

-

Use a gradient of mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and acetonitrile) to elute the acyl-CoAs.[15][18][25]

-

Detect decanoyl-CoA and the internal standard using a tandem mass spectrometer set to monitor specific precursor-to-product ion transitions.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the concentration of decanoyl-CoA in the sample based on the ratio of the peak areas and a standard curve.

-

Analysis of Protein Lipoylation by Mass Spectrometry

This protocol outlines a general approach for the identification and relative quantification of lipoylated proteins using mass spectrometry.

Principle: Proteins are extracted, digested into peptides, and analyzed by LC-MS/MS. Lipoylated peptides are identified by the characteristic mass shift of the lipoic acid modification on lysine (B10760008) residues.

Procedure:

-

Protein Extraction and Digestion:

-

Extract proteins from isolated mitochondria or whole cells.

-

Denature, reduce, and alkylate the proteins.

-

Digest the proteins into peptides using trypsin.

-

-

(Optional) Enrichment of Lipoylated Peptides: Use an antibody specific for lipoic acid to immunoprecipitate lipoylated peptides.[6]

-

LC-MS/MS Analysis:

-

Separate the peptides by reverse-phase liquid chromatography.

-

Analyze the peptides by tandem mass spectrometry.

-

Search the resulting spectra against a protein database to identify peptides and their post-translational modifications, including lipoylation (a mass shift of +188.03 Da on lysine).

-

-

Data Analysis:

-

Relatively quantify the abundance of lipoylated peptides by comparing their signal intensities across different samples.

-

Conclusion and Future Directions

The mitochondrial fatty acid synthesis pathway is a critical component of cellular metabolism, with its role extending beyond the well-established production of octanoyl-ACP for lipoic acid synthesis. The enzymatic machinery of the human mtFAS pathway possesses the capability to synthesize longer acyl chains, including decanoyl-ACP. The subsequent release of decanoyl-CoA is likely mediated by mitochondrial thioesterases such as ACOT9.

Further research is required to fully elucidate the regulatory mechanisms governing chain length determination in mtFAS and to quantify the flux towards decanoyl-CoA synthesis under various physiological and pathological conditions. A deeper understanding of this pathway may open new avenues for therapeutic intervention in metabolic diseases where mitochondrial function is compromised.

References

- 1. SIRT4 is a regulator of human skeletal muscle fatty acid metabolism influencing inner and outer mitochondrial membrane-mediated fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SIRT4 Regulates Fatty Acid Oxidation and Mitochondrial Gene Expression in Liver and Muscle Cells | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 6. SIRT4 regulates fatty acid oxidation and mitochondrial gene expression in liver and muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substrate Recognition by β-Ketoacyl-ACP Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure of the human beta-ketoacyl [ACP] synthase from the mitochondrial type II fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure of the human β-ketoacyl [ACP] synthase from the mitochondrial type II fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An engineered variant of MECR reductase reveals indispensability of long-chain acyl-ACPs for mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. uniprot.org [uniprot.org]

- 13. Frontiers | The Roles of Mitochondrial SIRT4 in Cellular Metabolism [frontiersin.org]

- 14. Regulation of mitochondrial metabolism by SIRT4 - Marcia Haigis [grantome.com]

- 15. Acyl-CoA thioesterase 9 (ACOT9) in mouse may provide a novel link between fatty acid and amino acid metabolism in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acyl-CoA thioesterase 9 (ACOT9) in mouse may provide a novel link between fatty acid and amino acid metabolism in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. uniprot.org [uniprot.org]

- 18. Posttranslational modifications of mitochondrial fission and fusion proteins in cardiac physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Regulation of mammalian mitochondrial translation by post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Post-translational modifications and protein quality control of mitochondrial channels and transporters [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. Assessing the Role of Post-Translational Modifications of Mitochondrial RNA Polymerase | MDPI [mdpi.com]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymes Metabolizing Decanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-CoA, a ten-carbon saturated fatty acyl-CoA, occupies a central position in cellular lipid metabolism. As a medium-chain fatty acyl-CoA, its metabolic fate is primarily dictated by catabolic processes within the mitochondria and peroxisomes, which serve to generate cellular energy. A comprehensive understanding of the enzymes that metabolize decanoyl-CoA is crucial for research into metabolic disorders, such as medium-chain acyl-CoA dehydrogenase deficiency (MCADD), and for the development of therapeutic agents targeting fatty acid oxidation pathways. This technical guide provides a detailed overview of the core enzymes involved in decanoyl-CoA metabolism, their kinetic properties, the experimental protocols for their study, and the signaling pathways that regulate their activity.

Core Metabolic Pathways of Decanoyl-CoA

The primary route for the metabolism of decanoyl-CoA is through beta-oxidation, a cyclical process that shortens the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2. This process occurs in both the mitochondria and peroxisomes.

Mitochondrial Beta-Oxidation of Decanoyl-CoA

Mitochondrial beta-oxidation is the principal pathway for the degradation of medium-chain fatty acids like decanoyl-CoA. It involves a sequence of four enzymatic reactions.

-

Dehydrogenation by Medium-Chain Acyl-CoA Dehydrogenase (MCAD): The first and rate-limiting step is catalyzed by MCAD (gene: ACADM), a flavoprotein that introduces a double bond between the alpha and beta carbons of decanoyl-CoA, forming trans-Δ2-decenoyl-CoA.[1] This reaction is coupled to the reduction of FAD to FADH2.[2]

-

Hydration by Enoyl-CoA Hydratase: The double bond of trans-Δ2-decenoyl-CoA is then hydrated by enoyl-CoA hydratase (also known as crotonase), yielding L-3-hydroxydecanoyl-CoA.[2]

-

Dehydrogenation by 3-Hydroxyacyl-CoA Dehydrogenase: L-3-hydroxydecanoyl-CoA is subsequently oxidized to 3-ketodecanoyl-CoA by L-3-hydroxyacyl-CoA dehydrogenase (HAD), with the concomitant reduction of NAD+ to NADH.[2] For medium-chain acyl-CoAs, the short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) is primarily involved.[3]

-

Thiolysis by β-Ketoacyl-CoA Thiolase: The final step is the thiolytic cleavage of 3-ketodecanoyl-CoA by β-ketoacyl-CoA thiolase, which releases a molecule of acetyl-CoA and octanoyl-CoA.[2] The octanoyl-CoA then re-enters the beta-oxidation spiral for further degradation.

Peroxisomal Beta-Oxidation of Decanoyl-CoA

While mitochondria are the primary site for medium-chain fatty acid oxidation, peroxisomes also possess a beta-oxidation pathway. This pathway is particularly important for very-long-chain fatty acids, but it can also metabolize decanoyl-CoA.[4] The peroxisomal pathway differs from the mitochondrial pathway in the first and last steps.

-

Oxidation by Acyl-CoA Oxidase (ACOX1): The initial dehydrogenation is catalyzed by a flavoprotein called acyl-CoA oxidase 1 (ACOX1). ACOX1 transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H2O2) instead of FADH2.[5]

-

Hydration and Dehydrogenation by a Bifunctional Enzyme: The subsequent hydration and dehydrogenation reactions are carried out by a single bifunctional enzyme. In humans, this can be either L-bifunctional protein (L-PBE) or D-bifunctional protein (D-PBE), which possess both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[6]

-

Thiolysis by Peroxisomal Thiolase: The final thiolytic cleavage is performed by a peroxisome-specific thiolase, such as 3-ketoacyl-CoA thiolase B (ThB).[7]

Quantitative Data on Enzyme Activity

The kinetic parameters of enzymes are essential for understanding their efficiency and substrate specificity. The following table summarizes available quantitative data for enzymes that metabolize decanoyl-CoA and its derivatives.

| Enzyme | Substrate | Km | Vmax | Organism/Source | Reference |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Decanoyl-CoA | 2.5 µM | Not specified | Human | [8] |

| Monoacylglycerol Acyltransferase (MGAT2) | Decanoyl-CoA | 18 µM | Not specified | Not specified | [9] |

Experimental Protocols

Accurate measurement of enzyme activity is fundamental for studying the metabolism of decanoyl-CoA. The following are detailed methodologies for key enzyme assays.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity Assay

This assay measures the reduction of a dye, dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of the FADH2 produced by MCAD.

Materials:

-

Tris-HCl buffer (100 mM, pH 7.6)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.6)

-

Decanoyl-CoA solution (1 mM)

-

Phenazine methosulfate (PMS) solution (10 mM)

-

2,6-Dichlorophenolindophenol (DCPIP) solution (1 mM)

-

Enzyme preparation (e.g., isolated mitochondria, purified MCAD)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, potassium phosphate buffer, PMS, and DCPIP in a cuvette.

-

Equilibrate the mixture to the desired temperature (e.g., 30°C).

-

Add the enzyme preparation to the cuvette and mix gently.

-

Initiate the reaction by adding the decanoyl-CoA solution.

-

Immediately monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of DCPIP.

Acyl-CoA Oxidase (ACOX) Activity Assay

This assay measures the production of hydrogen peroxide (H2O2) by ACOX, which is coupled to a colorimetric or fluorometric reaction.

Materials:

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

Decanoyl-CoA solution (1 mM)

-

Horseradish peroxidase (HRP) solution (1 mg/mL)

-

A chromogenic or fluorogenic substrate for HRP (e.g., 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) or Amplex Red)

-

Enzyme preparation (e.g., peroxisomal fraction, purified ACOX)

-

Spectrophotometer or fluorometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, HRP, and the chromogenic/fluorogenic substrate in a microplate well or cuvette.

-

Add the enzyme preparation and incubate for a short period to allow for temperature equilibration.

-

Initiate the reaction by adding the decanoyl-CoA solution.

-

Monitor the increase in absorbance or fluorescence over time at the appropriate wavelength for the chosen substrate.

-

Calculate the enzyme activity based on a standard curve generated with known concentrations of H2O2.

3-Hydroxyacyl-CoA Dehydrogenase (HAD) Activity Assay

This assay measures the reduction of NAD+ to NADH, which is coupled to the oxidation of a 3-hydroxyacyl-CoA substrate.

Materials:

-

Tris-HCl buffer (100 mM, pH 9.0)

-

NAD+ solution (10 mM)

-

L-3-hydroxydecanoyl-CoA solution (1 mM)

-

Enzyme preparation (e.g., mitochondrial extract, purified HAD)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer and NAD+ in a cuvette.

-

Add the enzyme preparation and equilibrate to the desired temperature.

-

Initiate the reaction by adding the L-3-hydroxydecanoyl-CoA solution.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADH.

β-Ketoacyl-CoA Thiolase Activity Assay

This assay measures the thiolytic cleavage of a β-ketoacyl-CoA substrate in the presence of Coenzyme A.

Materials:

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Coenzyme A (CoA) solution (1 mM)

-

3-Ketodecanoyl-CoA solution (1 mM)

-

Enzyme preparation (e.g., mitochondrial or peroxisomal extract, purified thiolase)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer and CoA in a cuvette.

-

Add the enzyme preparation and equilibrate to the desired temperature.

-

Initiate the reaction by adding the 3-ketodecanoyl-CoA solution.

-

Monitor the decrease in absorbance at 303 nm, which corresponds to the disappearance of the enolate form of the β-ketoacyl-CoA.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the substrate.

Signaling Pathways Regulating Decanoyl-CoA Metabolism

The metabolism of decanoyl-CoA through beta-oxidation is tightly regulated by a network of signaling pathways that respond to the cellular energy status and nutrient availability.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Signaling

PPARα is a nuclear receptor that acts as a master regulator of lipid metabolism.[10] Upon activation by ligands such as fatty acids or fibrate drugs, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[1] This leads to the transcriptional upregulation of genes encoding key enzymes of both mitochondrial and peroxisomal beta-oxidation, including MCAD and ACOX1.[10]

PPARα signaling pathway regulating beta-oxidation.

AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a key energy sensor that is activated by an increase in the AMP/ATP ratio, indicating low cellular energy.[11] Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA.[12] Malonyl-CoA is an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acyl-CoAs into the mitochondria.[11] By inhibiting ACC, AMPK reduces malonyl-CoA levels, thereby relieving the inhibition of CPT1 and promoting fatty acid uptake into the mitochondria for beta-oxidation. Although decanoyl-CoA can enter the mitochondria independently of CPT1, the overall regulation of fatty acid oxidation by AMPK creates a cellular environment that favors this catabolic process.

AMPK signaling pathway promoting fatty acid oxidation.

Sirtuin 3 (SIRT3) Signaling

SIRT3 is a mitochondrial NAD+-dependent deacetylase that plays a critical role in regulating mitochondrial function, including fatty acid oxidation.[13] During periods of fasting or caloric restriction, SIRT3 expression is upregulated.[13] SIRT3 deacetylates and activates several enzymes involved in fatty acid oxidation, including long-chain acyl-CoA dehydrogenase (LCAD).[2][13] By removing acetyl groups from key lysine (B10760008) residues, SIRT3 enhances the catalytic activity of these enzymes, thereby promoting the breakdown of fatty acids for energy production.

SIRT3 signaling pathway activating fatty acid oxidation.

Conclusion

The enzymatic machinery responsible for the metabolism of decanoyl-CoA is a highly regulated and compartmentalized system, crucial for maintaining cellular energy homeostasis. A detailed understanding of the individual enzymes, their kinetics, and the complex signaling networks that control their activity is paramount for advancing our knowledge of metabolic health and disease. The methodologies and information presented in this guide provide a solid foundation for researchers and professionals in the field to design and interpret experiments aimed at elucidating the intricacies of medium-chain fatty acid metabolism and developing novel therapeutic strategies for related disorders.

References

- 1. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SIRT3 regulates mitochondrial fatty-acid oxidation by reversible enzyme deacetylation [escholarship.org]

- 3. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct Regulation of Mitochondrial Fatty Acid Oxidation by Anti-Apoptotic MCL-1 | Semantic Scholar [semanticscholar.org]

- 5. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of pathways of extramitochondrial fatty acid oxidation and liver fatty acid-binding protein by long-chain monocarboxylic fatty acids in hepatocytes. Effect of inhibition of carnitine palmitoyltransferase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A role for the peroxisomal 3-ketoacyl-CoA thiolase B enzyme in the control of PPARα-mediated upregulation of SREBP-2 target genes in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hepatic peroxisomal fatty acid beta-oxidation is regulated by liver X receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.physiology.org [journals.physiology.org]

- 11. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. SIRT3 regulates fatty acid oxidation via reversible enzyme deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

Decanoyl-CoA in Cellular Signaling: A Technical Guide for Researchers

Abstract

Decanoyl-CoA, a medium-chain fatty acyl-CoA, has emerged as a critical molecule at the intersection of metabolism and cellular signaling. Traditionally viewed as an intermediate in fatty acid metabolism, recent evidence has illuminated its role as a signaling molecule, primarily through the post-translational modification of proteins, a process known as decanoylation. This technical guide provides an in-depth exploration of the function of decanoyl-CoA in cellular signaling, with a particular focus on its role in protein acylation and the subsequent modulation of signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core concepts, detailed experimental protocols, and quantitative data to facilitate further investigation into this burgeoning field.

Introduction: Decanoyl-CoA as a Signaling Intermediate

Decanoyl-CoA is a thioester of decanoic acid and coenzyme A, playing a fundamental role in cellular energy and lipid metabolism.[1] It is a key intermediate in the beta-oxidation of fatty acids, contributing to the production of acetyl-CoA for the citric acid cycle.[2][3] Beyond its metabolic functions, decanoyl-CoA acts as a donor of a ten-carbon acyl group for the modification of proteins, a reversible post-translational modification termed S-acylation or, more specifically, decanoylation.[2][4] This acylation can alter a protein's structure, function, subcellular localization, and interaction with other molecules, thereby directly influencing cellular signaling cascades.[5][6]

One of the most well-characterized roles of decanoyl-CoA in signaling is the acylation of ghrelin, the "hunger hormone."[7][8] The enzyme ghrelin O-acyltransferase (GOAT) utilizes decanoyl-CoA as a substrate to attach a decanoyl group to a serine residue on proghrelin, a modification essential for its biological activity.[3][9][10] Acylated ghrelin then activates the growth hormone secretagogue receptor (GHSR), a G-protein coupled receptor (GPCR), to regulate appetite, energy homeostasis, and other physiological processes.[7][9][11]

Furthermore, long-chain acyl-CoAs, a class to which decanoyl-CoA belongs, have been shown to directly regulate gene expression by binding to and modulating the activity of transcription factors.[12] For instance, in Escherichia coli, the transcription factor FadR's DNA-binding activity is inhibited by long-chain acyl-CoAs.[12][13] In mammals, hepatocyte nuclear factor 4-alpha (HNF-4α) is another transcription factor whose activity is influenced by the binding of long-chain acyl-CoAs.[12] These findings suggest that decanoyl-CoA may have a broader role in nuclear signaling and gene regulation than currently appreciated.

Signaling Pathways Modulated by Decanoyl-CoA

Ghrelin Acylation and GPCR Signaling

The acylation of ghrelin by decanoyl-CoA is a pivotal event in endocrine signaling. The process, catalyzed by GOAT, results in the production of decanoyl-ghrelin, which is a potent activator of the GHSR1a receptor.[3][7] This receptor is a GPCR that, upon activation, initiates a cascade of intracellular events, including the modulation of G-protein activity and downstream second messengers.[5][14]

Regulation of Transcription Factors and Nuclear Receptor Signaling

Long-chain acyl-CoAs, including decanoyl-CoA, can act as allosteric regulators of transcription factors.[12] This interaction can either enhance or inhibit the binding of the transcription factor to its target DNA sequence, thereby modulating gene expression.[13] Nuclear receptors, a class of ligand-activated transcription factors, are also potential targets for regulation by fatty acyl-CoAs.[1][15][16] The binding of these lipid molecules can influence the receptor's conformation and its interaction with co-activator or co-repressor proteins, ultimately affecting the transcriptional output.[17][18]

Quantitative Data on Decanoyl-CoA Function

Quantitative analysis is crucial for understanding the potency and specificity of decanoyl-CoA in cellular signaling. The following tables summarize key quantitative parameters found in the literature.

| Parameter | Value | Organism/System | Reference |

| Binding Affinity (Kd) | |||

| Myristoyl-CoA to FadR | 59 - 68 nM | E. coli | [19] |

| Oleoyl-CoA to FadR | 45 - 63 nM | E. coli | [19] |

| Palmitoyl-CoA to FadR | ~300 - 350 nM | E. coli | [19] |

| Enzyme Kinetics | |||

| GOAT preference for n-hexanoyl-CoA over n-octanoyl-CoA | - | In vitro | [3] |

| Note: Specific kinetic data for decanoyl-CoA with GOAT were not readily available in the searched literature. | |||

| Cellular Levels of Acylated Proteins | |||

| Saturated Fatty Acid Hydroxamates (from S-acylated proteins) | 1600 - 2200 pmol/mg protein | Various human cell lines | [4] |

Table 1: Quantitative Data on Acyl-CoA Interactions and Protein Acylation. Data for decanoyl-CoA binding affinity to transcription factors is inferred from studies on other long-chain acyl-CoAs.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of decanoyl-CoA in cellular signaling.

Quantification of Decanoylated Ghrelin by ELISA

This protocol describes an enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of acylated ghrelin in plasma samples.

Materials:

-

Acylated Ghrelin ELISA Kit

-

Blood collection tubes with EDTA and a protease inhibitor (e.g., p-hydroxymercuribenzoic acid)[20]

-

1N HCl[20]

-

Microplate reader capable of measuring absorbance at 405-414 nm[20]

-

Orbital shaker[20]

Procedure:

-

Blood Collection and Sample Preparation:

-

Collect blood samples in tubes containing EDTA and a protease inhibitor.[20]

-

Centrifuge at 3,500 rpm for 10 minutes at 4°C.[20]

-

Transfer the supernatant (plasma) to a new tube.[20]

-

Immediately add 100 µL of 1N HCl per mL of plasma and centrifuge again at 3,500 rpm for 5 minutes at 4°C.[20]

-

Transfer the supernatant to a new tube. Samples can be assayed immediately or stored at -20°C.[20]

-

Prior to the assay, dilute plasma samples at least 1:5 with the provided EIA buffer to avoid matrix effects.[20][21]

-

-

ELISA Procedure (refer to kit manual for specific volumes and incubation times):

-

Bring all reagents to room temperature.[21]

-

Add standards, quality controls, and diluted samples to the appropriate wells of the antibody-coated microplate.[20][21]

-

Add the tracer (e.g., enzyme-conjugated acylated ghrelin).[21]

-

Cover the plate and incubate. Incubation can be for 3 hours at room temperature or 20 hours at 4°C for increased sensitivity.[20]

-

Wash the wells five times with wash buffer.[20]

-

Add the enzyme substrate (e.g., Ellman's Reagent).[20]

-

Incubate in the dark at room temperature on an orbital shaker.[20]

-

Read the absorbance at 405-414 nm.[20]

-

-

Data Analysis:

-

Generate a standard curve using a 4-parameter logistic fit.

-

Determine the concentration of acylated ghrelin in the samples from the standard curve.[20]

-

Identification of Decanoylated Proteins by Mass Spectrometry

This protocol outlines a general workflow for the identification of decanoylated proteins from a complex biological sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cell or tissue sample

-

Lysis buffer with protease and acyl-protein thioesterase inhibitors

-

Protein precipitation solution (e.g., acetone)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

Trypsin

-

Hydroxylamine (B1172632) (for cleavage of thioester bonds)

-

C18 solid-phase extraction (SPE) cartridges

Procedure:

-

Protein Extraction and Preparation:

-

Lyse cells or tissues in a buffer containing protease and thioesterase inhibitors.

-

Precipitate proteins using cold acetone.

-

Resuspend the protein pellet in a denaturation buffer.

-

Reduce disulfide bonds with DTT and alkylate cysteine residues with IAM.

-

-

Enrichment of Acylated Proteins (Optional but Recommended):

-

Utilize methods like acyl-biotin exchange (ABE) or acyl-resin assisted capture (acyl-RAC) to enrich for S-acylated proteins.

-

-

Tryptic Digestion:

-

Digest the protein sample with trypsin overnight at 37°C.

-

-

Cleavage of Acyl Groups and Isotopic Labeling (for quantification):

-

Treat the peptide mixture with hydroxylamine to cleave the thioester-linked acyl groups. This step can be combined with isotopic labeling strategies (e.g., using ¹⁸O-labeled water) to differentiate between endogenous acylation and artifacts.[24]

-

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein database using a search engine (e.g., Mascot, Sequest).

-

Include decanoylation as a variable modification on cysteine, serine, or lysine (B10760008) residues.

-

Validate identified decanoylated peptides and proteins.

-

Conclusion and Future Directions

Decanoyl-CoA is a key player in cellular signaling, acting as a crucial substrate for the post-translational modification of proteins. The decanoylation of ghrelin stands as a prime example of its importance in regulating physiological processes through GPCR signaling. The potential for decanoyl-CoA to directly modulate the activity of transcription factors and nuclear receptors opens up exciting avenues for future research into its role in gene regulation.

The methodologies outlined in this guide provide a robust framework for researchers to further explore the landscape of protein decanoylation and its functional consequences. Future studies should aim to:

-

Identify a broader range of protein targets for decanoylation beyond ghrelin.

-

Quantify the binding affinities of decanoyl-CoA to various transcription factors and nuclear receptors.

-

Elucidate the enzymatic machinery responsible for the addition and removal of decanoyl groups from proteins.

-

Develop specific inhibitors of decanoylation enzymes to probe their biological functions and for potential therapeutic applications.

A deeper understanding of the signaling roles of decanoyl-CoA will undoubtedly provide novel insights into the intricate interplay between metabolism and cellular regulation, with potential implications for the development of new therapeutic strategies for metabolic and endocrine disorders.

References

- 1. Nuclear receptors in health and disease: signaling pathways, biological functions and pharmaceutical interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The study of ghrelin deacylation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of protein lipidation and acyl-CoAs reveals substrate preferences of the S-acylation machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medium.com [medium.com]

- 7. Highly Efficient Regioselective Decanoylation of Hyperoside Using Nanobiocatalyst of Fe3O4@PDA-Thermomyces lanuginosus Lipase: Insights of Kinetics and Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Item - IMPROVED SYNTHESIS OF ACETYL-COA AND MALONYL-COA ANALOGS AND THEIR USE TO STUDY STRUCTURE-FUNCTION RELATIONSHIPS OF ACYLTRANSFERASES - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 9. Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel and conventional receptors for ghrelin, desacyl-ghrelin, and pharmacologically related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The structural basis of acyl coenzyme A‐dependent regulation of the transcription factor FadR | The EMBO Journal [link.springer.com]

- 14. jackwestin.com [jackwestin.com]

- 15. bosterbio.com [bosterbio.com]

- 16. Reactome | Signaling by Nuclear Receptors [reactome.org]

- 17. Diverse signaling pathways modulate nuclear receptor recruitment of N-CoR and SMRT complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nuclear Receptors | Cell Signaling Technology [cellsignal.com]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. Notum deacylates octanoylated ghrelin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemimpex.com [chemimpex.com]

- 22. UWPR [proteomicsresource.washington.edu]

- 23. m.youtube.com [m.youtube.com]

- 24. files01.core.ac.uk [files01.core.ac.uk]

- 25. G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of Decanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decanoyl-CoA, a medium-chain fatty acyl-CoA, is a pivotal intermediate in cellular metabolism, particularly in the beta-oxidation of fatty acids. Its discovery was not a singular event but rather a consequential finding stemming from the groundbreaking elucidation of the fatty acid oxidation spiral in the mid-20th century. This guide delves into the historical context of its discovery, pioneered by Nobel laureates Feodor Lynen and Fritz Lipmann, and details the experimental protocols that enabled its identification and characterization. Furthermore, it presents the metabolic pathways in which decanoyl-CoA is involved and summarizes its key quantitative data.

Historical Context: The Dawn of Fatty Acid Metabolism

The journey to understanding decanoyl-CoA began with a fundamental shift in the perception of fatty acids, from mere energy storage molecules to dynamically metabolized substrates. In the early 1900s, fats were primarily considered a source of calories[1]. However, the work of George and Mildred Burr in the late 1920s established that certain fatty acids are essential for health, a discovery that opened the door to investigating their metabolic pathways[1].

The intellectual framework for the discovery of decanoyl-CoA was laid by two monumental achievements in biochemistry: the discovery of coenzyme A (CoA) and the elucidation of the fatty acid oxidation cycle.

The Discovery of Coenzyme A: In 1945, Fritz Lipmann, through his work on cellular energy metabolism, discovered coenzyme A, a crucial cofactor for numerous enzymatic reactions, including the metabolism of carbohydrates and fats[2][3][4]. He established that CoA acts as a carrier of acyl groups, forming thioester bonds that activate these groups for biochemical transformations[3]. This discovery was a prerequisite for understanding how fatty acids are metabolized. For this work, Lipmann was awarded the Nobel Prize in Physiology or Medicine in 1953[3].

The Fatty Acid Oxidation Spiral: Building on Lipmann's discovery, Feodor Lynen and his research group meticulously unraveled the stepwise process of fatty acid breakdown in the 1950s. Lynen demonstrated that fatty acid oxidation occurs in a cyclical sequence of reactions, which he termed the "fatty acid cycle" and is now more accurately described as a spiral[5]. In this process, a long-chain fatty acyl-CoA is shortened by two carbon atoms in each turn of the spiral, releasing a molecule of acetyl-CoA[5]. It was within the context of studying this spiral that the individual acyl-CoA intermediates of varying chain lengths, including decanoyl-CoA, were identified. Lynen's work, which earned him the Nobel Prize in Physiology or Medicine in 1964, provided the direct experimental evidence for the existence and role of decanoyl-CoA[5][6].

The subcellular location of this process was pinpointed to the mitochondria by Eugene Kennedy and Albert Lehninger, further solidifying the understanding of fatty acid metabolism[7].

The Identification of Decanoyl-CoA: An Outcome of the Fatty Acid Spiral

The "discovery" of decanoyl-CoA was not a targeted search for this specific molecule but rather the logical outcome of systematically dissecting the beta-oxidation pathway. As researchers like Lynen broke down long-chain fatty acids, they needed to identify the intermediates at each step of the two-carbon shortening process. Decanoyl-CoA (a 10-carbon acyl-CoA) was identified as the product of the beta-oxidation of lauroyl-CoA (a 12-carbon acyl-CoA) and the substrate for the subsequent turn of the spiral that yields octanoyl-CoA (an 8-carbon acyl-CoA).

The early evidence for the existence of decanoyl-CoA and other acyl-CoA intermediates came from in vitro experiments using purified enzymes and radioactively labeled substrates. By incubating these components and then separating and identifying the products, researchers could piece together the sequence of the metabolic pathway.

Key Metabolic Pathways Involving Decanoyl-CoA

Decanoyl-CoA is a central molecule in fatty acid metabolism, primarily participating in beta-oxidation but also having roles in fatty acid synthesis under certain conditions.

Mitochondrial Beta-Oxidation of Saturated Fatty Acids

This is the primary catabolic pathway for decanoyl-CoA. It involves a four-step sequence of reactions that removes a two-carbon unit in the form of acetyl-CoA.

-

Dehydrogenation: Decanoyl-CoA is oxidized by medium-chain acyl-CoA dehydrogenase (MCAD) to trans-Δ²-decanoyl-CoA. This reaction involves the removal of two hydrogen atoms and the formation of a double bond between the alpha and beta carbons. The electron acceptor for this step is FAD, which is reduced to FADH₂.

-

Hydration: Enoyl-CoA hydratase adds a molecule of water across the double bond of trans-Δ²-decanoyl-CoA, forming L-β-hydroxydecanoyl-CoA.

-

Dehydrogenation: L-β-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group of L-β-hydroxydecanoyl-CoA to a keto group, yielding β-ketodecanoyl-CoA. In this step, NAD⁺ is the electron acceptor, and it is reduced to NADH.

-

Thiolytic Cleavage: β-ketoacyl-CoA thiolase cleaves β-ketodecanoyl-CoA by reacting with a molecule of free coenzyme A. This reaction releases a molecule of acetyl-CoA and an eight-carbon acyl-CoA, octanoyl-CoA.

The resulting octanoyl-CoA then enters the next round of the beta-oxidation spiral.

Fatty Acid Synthesis

Under conditions where there is an excess of acetyl-CoA, fatty acid synthesis can occur. This process is essentially the reverse of beta-oxidation, but it occurs in the cytoplasm and utilizes a different set of enzymes. Decanoyl-CoA can serve as a primer for the fatty acid elongation system, particularly in certain organisms like Mycobacterium smegmatis[8].

Quantitative Data

The following table summarizes key quantitative properties of decanoyl-CoA.

| Property | Value | Source |

| Chemical Formula | C₃₁H₅₄N₇O₁₇P₃S | PubChem[9] |

| Molecular Weight | 921.8 g/mol | PubChem[9] |

| Monoisotopic Mass | 921.25097545 Da | PubChem[9] |

| CAS Number | 1264-57-9 | PubChem[9] |

| ChEBI ID | CHEBI:28493 | ChEBI[10] |

Experimental Protocols

The identification and characterization of decanoyl-CoA in the mid-20th century relied on a combination of enzymatic assays and chromatographic separation techniques that were state-of-the-art at the time.

Enzymatic Synthesis of Acyl-CoA Thioesters (Historical Method)

To study the enzymes of the fatty acid cycle, it was necessary to have access to the acyl-CoA substrates of varying chain lengths. Early methods for synthesizing these compounds often involved chemical synthesis from the corresponding fatty acid and coenzyme A. A common method was described by E.R. Stadtman in Methods in Enzymology (1957)[1].

Principle: A fatty acid anhydride (B1165640) is reacted with the free thiol group of coenzyme A at a slightly alkaline pH to form the thioester bond.

Protocol:

-

Preparation of the Fatty Acid Anhydride: The fatty acid (e.g., decanoic acid) is converted to its anhydride.

-

Reaction with Coenzyme A: The fatty acid anhydride is added to a cold aqueous solution of coenzyme A.

-

pH Adjustment: The pH of the reaction mixture is maintained at approximately 7.5 with the addition of a base (e.g., NaOH).

-

Monitoring the Reaction: The disappearance of the free thiol group of coenzyme A can be monitored to determine the extent of the reaction.

-

Purification: The resulting acyl-CoA is then purified, often by precipitation or early forms of column chromatography.

Separation and Identification by Paper Chromatography (Historical Method)

Principle: A mixture of acyl-CoA esters is spotted onto a strip of filter paper. The edge of the paper is then dipped into a solvent mixture. As the solvent moves up the paper by capillary action, it carries the acyl-CoA esters with it at different rates depending on their chain length and polarity, thus separating them.

Protocol:

-

Sample Application: A concentrated solution of the mixture of acyl-CoA esters is carefully spotted onto a line drawn near the bottom of a sheet of filter paper.

-

Chromatography: The paper is suspended in a sealed chromatography tank containing a solvent system (e.g., a mixture of butanol, acetic acid, and water). The edge of the paper below the sample spot is immersed in the solvent.

-

Development: The solvent front is allowed to move up the paper for several hours or overnight.

-

Visualization: After drying the paper, the separated, colorless acyl-CoA spots are visualized. This could be achieved by their UV absorbance (due to the adenine (B156593) ring in CoA) or by spraying with a reagent that reacts with the thioester bond, such as a hydroxylamine (B1172632) solution followed by ferric chloride, which forms colored ferric hydroxamates.

-

Identification: The position of each spot (its Rf value) is compared to that of known standards of acyl-CoA esters of different chain lengths.

Spectrophotometric Assay of Acyl-CoA Dehydrogenase Activity (Historical Method)

The activity of the enzymes involved in beta-oxidation, such as acyl-CoA dehydrogenases, was often measured using spectrophotometry. These assays were crucial for purifying the enzymes and studying their substrate specificity.

Principle: The reduction of an artificial electron acceptor by the FADH₂ produced during the dehydrogenation of the acyl-CoA is measured as a change in absorbance at a specific wavelength.

Protocol (based on assays from the era):

-

Reaction Mixture: A reaction mixture is prepared in a cuvette containing a buffer, the acyl-CoA substrate (e.g., decanoyl-CoA), and an artificial electron acceptor (e.g., phenazine (B1670421) methosulfate or ferricyanide).

-

Enzyme Addition: The reaction is initiated by adding a small amount of the enzyme preparation (e.g., a mitochondrial extract or a purified acyl-CoA dehydrogenase).

-

Spectrophotometric Measurement: The change in absorbance of the electron acceptor is monitored over time at a specific wavelength in a spectrophotometer. The rate of change in absorbance is proportional to the enzyme activity.

References

- 1. A spectrophotometric procedure for rapid and sensitive measurements of beta-oxidation. Demonstration of factors that can be rate-limiting for beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and quantitation of acyl thioesters by thin-layer chromatography of hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new method for the preparation of acyl-CoA thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coenzyme A and its derivatives: renaissance of a textbook classic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A spectrophotometric procedure for rapid and sensitive measurements of beta-oxidation. Demonstration of factors that can be rate-limiting for beta-oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. History of chromatography - Wikipedia [en.wikipedia.org]

- 7. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Oral history interview with Konrad E. Bloch - Science History Institute Digital Collections [digital.sciencehistory.org]

- 10. researchgate.net [researchgate.net]

Cellular Localization of Decanoyl-CoA Pools: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl-coenzyme A (decanoyl-CoA) is a pivotal intermediate in cellular lipid metabolism, participating in a variety of anabolic and catabolic pathways. Its subcellular distribution is tightly regulated, ensuring efficient channeling into specific metabolic fates, including energy production, lipid synthesis, and protein modification. Understanding the localization of decanoyl-CoA pools is critical for elucidating the intricate network of lipid metabolism and for the development of therapeutic strategies targeting metabolic disorders. This technical guide provides a comprehensive overview of the cellular localization of decanoyl-CoA, detailing the metabolic pathways in key organelles, experimental protocols for its quantification, and its role in signaling pathways.

Cellular Hubs of Decanoyl-CoA Metabolism

Decanoyl-CoA is not freely distributed throughout the cell but is concentrated in specific organelles where it is synthesized, degraded, or utilized. The primary compartments for decanoyl-CoA metabolism are the mitochondria, peroxisomes, and the endoplasmic reticulum.

-

Mitochondria: As the powerhouses of the cell, mitochondria are a central site for the catabolism of fatty acids, including decanoic acid. Decanoyl-CoA is a key substrate for mitochondrial β-oxidation, a cyclical process that shortens the fatty acyl chain by two carbons in each round to produce acetyl-CoA, which then enters the citric acid cycle for ATP generation.[1] The enzymes involved in the β-oxidation of medium-chain fatty acids like decanoyl-CoA are located in the mitochondrial matrix.[1]

-

Peroxisomes: These organelles are also equipped with a β-oxidation pathway and play a significant role in the metabolism of very-long-chain fatty acids, branched-chain fatty acids, and, to some extent, medium-chain fatty acids.[2] Peroxisomal β-oxidation of decanoyl-CoA contributes to the overall cellular fatty acid metabolism, and the resulting shortened acyl-CoAs can be further metabolized in mitochondria.[2]

-

Endoplasmic Reticulum (ER): The ER is a major site for fatty acid elongation, where decanoyl-CoA can be used as a primer to synthesize longer-chain fatty acids.[3] Furthermore, the ER is the location for the acylation of certain proteins, a crucial post-translational modification. A notable example is the octanoylation and decanoylation of ghrelin, a hormone that regulates appetite, which occurs in the ER.[4][5]

-

Cytosol: While the primary metabolic pathways involving decanoyl-CoA are localized within organelles, the cytosol is the site for the initial activation of decanoic acid to decanoyl-CoA by acyl-CoA synthetases.[2] The cytosolic pool of decanoyl-CoA is then available for transport into the various organelles.

Quantitative Analysis of Decanoyl-CoA Pools

Table 1: Quantitative Data Obtainable for Decanoyl-CoA Subcellular Pools

| Parameter | Organelle | Methodology | Expected Outcome | Reference |

| Relative Abundance | Mitochondria, Cytosol, Nucleus | Stable Isotope Labeling of Essential nutrients in cell Culture - Subcellular Fractionation (SILEC-SF) followed by LC-MS/MS | Relative quantification of decanoyl-CoA levels in each compartment, allowing for the determination of enrichment or depletion under different conditions. | [6][7][8] |

| Absolute Concentration | Whole Cell/Tissue Extracts | LC-MS/MS with stable isotope-labeled internal standards | Absolute concentration of decanoyl-CoA (e.g., pmol/mg protein), providing a baseline for comparison across different samples. | [9][10] |

| Spatial Distribution | Cellular and Subcellular Structures | Imaging Mass Spectrometry (e.g., TOF-SIMS, MALDI) | Visualization of the spatial distribution of decanoyl-CoA within cells and tissues, providing insights into its localized concentration. | [11][12] |

Experimental Protocols

Subcellular Fractionation for Acyl-CoA Analysis

This protocol is a composite of established methods for the isolation of mitochondria and peroxisomes for subsequent metabolomic analysis.

Materials:

-

Cell culture or tissue sample

-

Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4)

-

Differential centrifugation equipment

-

Density gradient solutions (e.g., Percoll or OptiPrep)

-

Protein assay reagents

-

Reagents for quenching enzymatic activity (e.g., ice-cold methanol/acetonitrile)

Protocol:

-

Homogenization: Homogenize the cells or tissue in ice-cold homogenization buffer to disrupt the plasma membrane while keeping the organelles intact.

-

Differential Centrifugation (Initial Separation):

-

Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 15 minutes) to pellet mitochondria.

-

The resulting supernatant contains the cytosol and microsomes (including the ER). The pellet from this step can be further purified to obtain a crude mitochondrial fraction.

-

-

Density Gradient Centrifugation (Purification):

-

For higher purity, resuspend the crude mitochondrial pellet and layer it on top of a density gradient (e.g., Percoll or OptiPrep).

-

Centrifuge at high speed (e.g., 60,000 x g for 30 minutes). Mitochondria and peroxisomes will sediment to different densities within the gradient.

-

Carefully collect the fractions corresponding to each organelle.

-

-

Washing and Extraction:

-

Wash the isolated organelles with an appropriate buffer to remove contaminants.

-

Immediately quench metabolic activity and extract acyl-CoAs by adding a cold solvent mixture (e.g., acetonitrile/methanol/water).

-

-

Validation: Assess the purity of the fractions by performing western blotting for organelle-specific marker proteins.

Quantification of Decanoyl-CoA by LC-MS/MS

This protocol outlines the general steps for the quantitative analysis of decanoyl-CoA using LC-MS/MS.

Materials:

-

Acyl-CoA extract from subcellular fractionation

-

Stable isotope-labeled internal standard (e.g., [¹³C₁₀]-decanoyl-CoA)

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

Reversed-phase C18 column

-

Mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and acetonitrile)

Protocol:

-

Sample Preparation:

-

To the acyl-CoA extract, add a known amount of the stable isotope-labeled internal standard.

-

Centrifuge to remove any precipitated material.

-

-

Chromatographic Separation:

-

Inject the sample onto the reversed-phase C18 column.

-

Use a gradient elution with increasing concentrations of the organic mobile phase to separate decanoyl-CoA from other acyl-CoAs and cellular components.

-

-

Mass Spectrometric Detection:

-

Ionize the eluting compounds using electrospray ionization (ESI) in positive ion mode.

-

Perform multiple reaction monitoring (MRM) to specifically detect and quantify decanoyl-CoA and its internal standard based on their unique precursor-to-product ion transitions.

-

-

Data Analysis:

-

Calculate the ratio of the peak area of endogenous decanoyl-CoA to the peak area of the internal standard.

-

Determine the concentration of decanoyl-CoA in the sample by comparing this ratio to a standard curve generated with known amounts of decanoyl-CoA.

-

Signaling Pathways and Logical Relationships

Decanoyl-CoA is not only a metabolic intermediate but also a signaling molecule that can influence cellular processes.

Mitochondrial β-Oxidation of Decanoyl-CoA

The catabolism of decanoyl-CoA in the mitochondria is a fundamental energy-generating pathway.

Caption: Mitochondrial β-oxidation of decanoyl-CoA.

Ghrelin Acylation Pathway

Decanoyl-CoA serves as a substrate for the post-translational modification of ghrelin, a key appetite-regulating hormone.

Caption: Decanoylation of ghrelin in the endoplasmic reticulum.

Experimental Workflow for Subcellular Acyl-CoA Quantification

The following diagram illustrates the logical flow of an experiment designed to quantify decanoyl-CoA in different cellular compartments.

Caption: Workflow for subcellular decanoyl-CoA analysis.

Conclusion

The subcellular localization of decanoyl-CoA pools is a critical determinant of cellular lipid metabolism and signaling. Mitochondria, peroxisomes, and the endoplasmic reticulum represent the major hubs for decanoyl-CoA synthesis, degradation, and utilization. The advent of advanced analytical techniques, particularly LC-MS/MS coupled with robust subcellular fractionation methods, has enabled the quantitative analysis of these distinct pools. A deeper understanding of the spatial and temporal dynamics of decanoyl-CoA will undoubtedly provide valuable insights into metabolic regulation in health and disease, paving the way for novel therapeutic interventions.

References

- 1. Reactome | Beta oxidation of decanoyl-CoA to octanoyl-CoA-CoA [reactome.org]

- 2. Crosstalk between mitochondria and peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 1264-57-9: Decanoyl CoA | CymitQuimica [cymitquimica.com]

- 4. Differential Roles for Octanoylated and Decanoylated Ghrelins in Regulating Appetite and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactome | Synthesis, secretion, and deacylation of Ghrelin [reactome.org]

- 6. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scholars@Duke publication: Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation. [scholars.duke.edu]